Cas no 1007635-35-9 (3-[(4-chlorophenyl)methyl]-1,2-benzoxazol-6-ol)
![3-[(4-chlorophenyl)methyl]-1,2-benzoxazol-6-ol structure](https://ja.kuujia.com/scimg/cas/1007635-35-9x500.png)
3-[(4-chlorophenyl)methyl]-1,2-benzoxazol-6-ol 化学的及び物理的性質
名前と識別子
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- 3-(4-chlorobenzyl)benzo[d]isoxazol-6-ol
- 3-(4-chlorobenzyl)-1,2-benzoxazol-6-ol
- 1,2-Benzisoxazol-6-ol, 3-[(4-chlorophenyl)methyl]-
- 3-[(4-chlorophenyl)methyl]-1,2-benzoxazol-6-ol
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- インチ: 1S/C14H10ClNO2/c15-10-3-1-9(2-4-10)7-13-12-6-5-11(17)8-14(12)18-16-13/h1-6,8,17H,7H2
- InChIKey: WQSAXQKHILTNJJ-UHFFFAOYSA-N
- SMILES: O1C2=C(C=CC(O)=C2)C(CC2=CC=C(Cl)C=C2)=N1
3-[(4-chlorophenyl)methyl]-1,2-benzoxazol-6-ol Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F3385-6144-5mg |
3-[(4-chlorophenyl)methyl]-1,2-benzoxazol-6-ol |
1007635-35-9 | 5mg |
$69.0 | 2023-09-11 | ||
Life Chemicals | F3385-6144-20μmol |
3-[(4-chlorophenyl)methyl]-1,2-benzoxazol-6-ol |
1007635-35-9 | 20μmol |
$79.0 | 2023-09-11 | ||
Life Chemicals | F3385-6144-4mg |
3-[(4-chlorophenyl)methyl]-1,2-benzoxazol-6-ol |
1007635-35-9 | 4mg |
$66.0 | 2023-09-11 | ||
Life Chemicals | F3385-6144-3mg |
3-[(4-chlorophenyl)methyl]-1,2-benzoxazol-6-ol |
1007635-35-9 | 3mg |
$63.0 | 2023-09-11 | ||
Life Chemicals | F3385-6144-15mg |
3-[(4-chlorophenyl)methyl]-1,2-benzoxazol-6-ol |
1007635-35-9 | 15mg |
$89.0 | 2023-09-11 | ||
A2B Chem LLC | AU98333-1mg |
3-(4-chlorobenzyl)benzo[d]isoxazol-6-ol |
1007635-35-9 | 1mg |
$245.00 | 2024-04-20 | ||
Life Chemicals | F3385-6144-30mg |
3-[(4-chlorophenyl)methyl]-1,2-benzoxazol-6-ol |
1007635-35-9 | 30mg |
$119.0 | 2023-09-11 | ||
Life Chemicals | F3385-6144-10μmol |
3-[(4-chlorophenyl)methyl]-1,2-benzoxazol-6-ol |
1007635-35-9 | 10μmol |
$69.0 | 2023-09-11 | ||
Life Chemicals | F3385-6144-10mg |
3-[(4-chlorophenyl)methyl]-1,2-benzoxazol-6-ol |
1007635-35-9 | 10mg |
$79.0 | 2023-09-11 | ||
Life Chemicals | F3385-6144-40mg |
3-[(4-chlorophenyl)methyl]-1,2-benzoxazol-6-ol |
1007635-35-9 | 40mg |
$140.0 | 2023-09-11 |
3-[(4-chlorophenyl)methyl]-1,2-benzoxazol-6-ol 関連文献
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Yi Cui,Min Wu,Charity Scott,Jiani Xie RSC Adv., 2016,6, 52642-52645
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Kayeong Shin,Hoeil Chung Analyst, 2015,140, 5074-5081
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Feng Lin,Qiuling Song,Yuyu Gao,Xiuling Cui RSC Adv., 2014,4, 19856-19860
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Debaditya Choudhury,William T. Ramsay,Robert Kiss,Nicholas A. Willoughby,Lynn Paterson,Ajoy K. Kar Lab Chip, 2012,12, 948-953
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Lara Cala,Abraham Mendoza,Francisco J. Fañanás,Félix Rodríguez Chem. Commun., 2013,49, 2715-2717
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Margherita Barbero,Silvano Cadamuro,Stefano Dughera Green Chem., 2017,19, 1529-1535
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Yue Chen,Yanhui Tang,Ming Lei Dalton Trans., 2009, 2359-2364
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John Tamine,Chenbo Wang New J. Chem., 2005,29, 789-791
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Krister Larsson,Lars Öhrström CrystEngComm, 2003,5, 222-225
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Ganghua Xiang,Lushuang Zhang,Junnan Chen,Bingsen Zhang,Zhigang Liu Nanoscale, 2021,13, 18140-18147
3-[(4-chlorophenyl)methyl]-1,2-benzoxazol-6-olに関する追加情報
Professional Introduction to 3-[(4-chlorophenyl)methyl]-1,2-benzoxazol-6-ol (CAS No. 1007635-35-9)
3-[(4-chlorophenyl)methyl]-1,2-benzoxazol-6-ol is a significant compound in the field of pharmaceutical chemistry, characterized by its unique structural and functional properties. This compound, identified by the CAS number 1007635-35-9, has garnered attention due to its potential applications in medicinal chemistry and drug development. The benzoxazole core structure, combined with the presence of a chlorophenylmethyl substituent, imparts distinctive reactivity and binding capabilities that make it a valuable scaffold for designing novel therapeutic agents.
The benzoxazole moiety is a well-known pharmacophore in medicinal chemistry, renowned for its ability to interact with various biological targets. Specifically, the 1,2-benzoxazol-6-ol derivative exhibits notable affinity for enzymes and receptors involved in inflammatory pathways, making it a promising candidate for the development of anti-inflammatory drugs. Recent studies have highlighted the compound's potential in modulating signaling pathways associated with chronic diseases, such as arthritis and autoimmune disorders.
In addition to its anti-inflammatory properties, 3-[(4-chlorophenyl)methyl]-1,2-benzoxazol-6-ol has shown promise in preliminary investigations as a scaffold for anticancer agents. The chlorophenylmethyl group enhances the compound's lipophilicity, facilitating better membrane penetration and intracellular delivery. This feature is particularly crucial for developing drugs that target rapidly dividing cells, such as cancer cells. Preliminary in vitro studies have demonstrated its ability to inhibit the growth of certain cancer cell lines by disrupting critical signaling cascades.
The structural versatility of this compound allows for further modifications to optimize its pharmacokinetic and pharmacodynamic properties. Researchers have explored various derivatives to enhance bioavailability, reduce toxicity, and improve target specificity. For instance, modifications at the 4-chlorophenyl ring have been investigated to fine-tune interactions with biological targets while maintaining overall efficacy.
Advances in computational chemistry and molecular modeling have further accelerated the discovery process for derivatives of 3-[(4-chlorophenyl)methyl]-1,2-benzoxazol-6-ol. These techniques enable scientists to predict the binding affinity and metabolic stability of potential drug candidates with high accuracy. Such computational approaches are particularly valuable in identifying lead compounds that exhibit optimal pharmacological profiles before moving into expensive and time-consuming experimental validation.
The synthesis of this compound involves multi-step organic reactions that require precise control over reaction conditions to ensure high yield and purity. Key synthetic steps include the formation of the benzoxazole ring through cyclization reactions and subsequent functionalization at the 6-position with hydroxyl groups. The introduction of the chlorophenylmethyl group typically involves alkylation or Friedel-Crafts acylation strategies.
In conclusion, 3-[(4-chlorophenyl)methyl]-1,2-benzoxazol-6-ol (CAS No. 1007635-35-9) represents a compelling area of research in pharmaceutical chemistry. Its unique structural features and demonstrated biological activity make it a valuable scaffold for developing novel therapeutic agents targeting inflammation and cancer. Ongoing research efforts are focused on optimizing its pharmacological properties through structural modifications and leveraging advanced computational techniques to accelerate drug discovery processes.
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